molecular formula C17H24N6O2 B2962210 7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 922479-70-7

7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2962210
CAS RN: 922479-70-7
M. Wt: 344.419
InChI Key: SHSKHRMJTAKDQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of an organic compound are largely determined by its functional groups. For example, alkenes can undergo addition reactions, while carboxylic acids can undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure .

Scientific Research Applications

Synthesis and Structural Characterization

The compound 7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione and its derivatives are synthesized through various chemical reactions. One study detailed the synthesis and molecular structure of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, employing 18-crown-6-ether catalyzed room temperature reactions. The structural characterization was conducted using 2D-NMR and X-ray diffraction, revealing extensive hydrogen bonding and pi-pi stacking interactions stabilizing the structure (Hwang et al., 2006).

Anticancer, Anti-HIV, and Antimicrobial Activities

Research into triazino and triazolo[4,3-e]purine derivatives, closely related to the compound , has shown promising anticancer, anti-HIV-1, and antimicrobial activities. These studies involve synthesizing various derivatives and testing their biological activities in vitro. One compound exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, while others showed moderate anti-HIV-1 activity and antimicrobial effectiveness against specific bacterial strains (Ashour et al., 2012).

Mechanism of Action

The mechanism of action of an organic compound, particularly in a biological context, refers to how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its physical and chemical properties. For example, some organic compounds are flammable, while others are toxic or carcinogenic .

Future Directions

Future directions in the study of an organic compound could include exploring new synthetic routes, investigating its reactions with other compounds, studying its biological activity, or developing applications based on its properties .

properties

IUPAC Name

3,9-dimethyl-1-(3-methylbutyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-6-8-21-15(24)13-14(20(5)17(21)25)18-16-22(13)10-12(4)19-23(16)9-7-11(2)3/h6,11H,1,7-10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSKHRMJTAKDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-dimethyl-1-(3-methylbutyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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